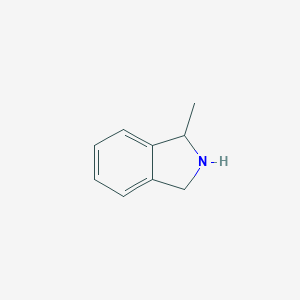
1-methyl-2,3-dihydro-1H-isoindole
Übersicht
Beschreibung
1-Methyl-2,3-dihydro-1H-isoindole is a heterocyclic organic compound that belongs to the class of isoindoles. Isoindoles are known for their unique structural features and diverse chemical properties. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with a methyl group attached to the nitrogen atom. The presence of the dihydro moiety indicates partial saturation of the pyrrole ring, which imparts specific reactivity and stability to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-isoindole can be synthesized through various methods. One common approach involves the cyclization of N-methylphthalimide with a suitable reducing agent. The reaction typically proceeds under mild conditions, often using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction can be summarized as follows: [ \text{N-methylphthalimide} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methylisoindole, a fully aromatic system. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Further reduction of the dihydro moiety can lead to the formation of fully saturated derivatives. Sodium borohydride (NaBH₄) is often used for such reductions.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Br₂ in carbon tetrachloride (CCl₄) or HNO₃ in sulfuric acid (H₂SO₄).
Major Products:
Oxidation: 1-Methylisoindole.
Reduction: Fully saturated isoindoline derivatives.
Substitution: Halogenated or nitrated isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,3-dihydro-1H-isoindole has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic agents for neurological disorders and cancer has utilized derivatives of this compound.
Industry: The compound is employed in the development of novel materials, including polymers and dyes, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 1-methyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors, modulating their activity. In the context of enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting enzymatic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as apoptosis and proliferation.
Vergleich Mit ähnlichen Verbindungen
1-Methylisoindole: Fully aromatic counterpart with distinct electronic properties.
2,3-Dihydro-1H-isoindole: Lacks the methyl group, leading to different reactivity.
Isoindoline: Fully saturated analog with different chemical behavior.
Uniqueness: 1-Methyl-2,3-dihydro-1H-isoindole is unique due to its partial saturation and the presence of a methyl group, which confer specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Eigenschaften
IUPAC Name |
1-methyl-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMCJDIBDVFVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560920 | |
| Record name | 1-Methyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127797-12-0 | |
| Record name | 1-Methyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research highlights a novel synthesis method for (R)-N-Boc-5-bromine-1-methylisoindoline. What are the key advantages of this method compared to potential alternative approaches?
A1: The research paper [] presents a unique synthesis route for (R)-N-Boc-5-bromine-1-methylisoindoline with several advantages:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




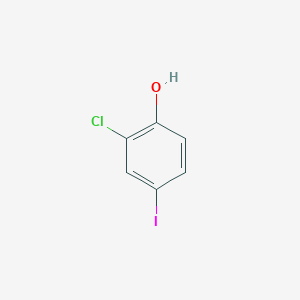
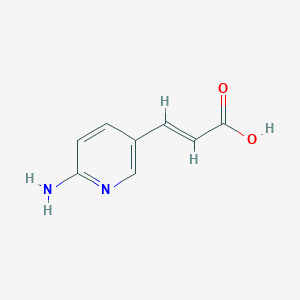

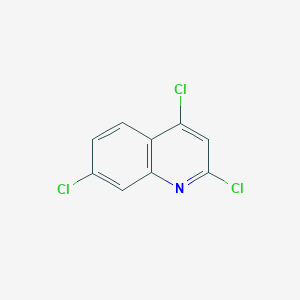
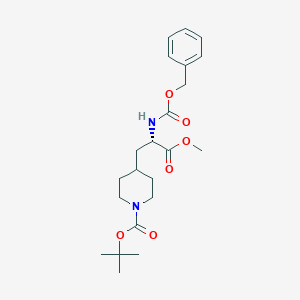
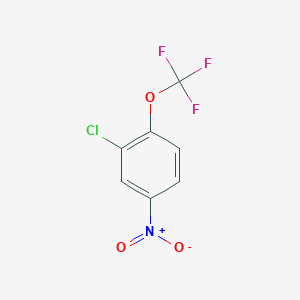
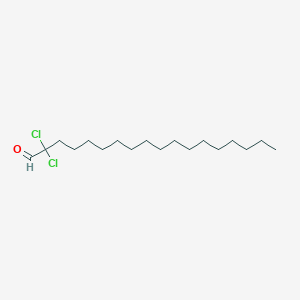
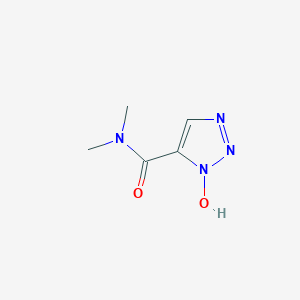

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one](/img/structure/B178025.png)
![2,5-Diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B178026.png)

